molecular formula C19H23N3O4 B5101737 N-ISOPROPYL-2-{3-[2-(MORPHOLIN-4-YL)-2-OXOACETYL]INDOL-1-YL}ACETAMIDE

N-ISOPROPYL-2-{3-[2-(MORPHOLIN-4-YL)-2-OXOACETYL]INDOL-1-YL}ACETAMIDE

Cat. No.: B5101737
M. Wt: 357.4 g/mol
InChI Key: HLKDZEPALJWRFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ISOPROPYL-2-{3-[2-(MORPHOLIN-4-YL)-2-OXOACETYL]INDOL-1-YL}ACETAMIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Properties

IUPAC Name

2-[3-(2-morpholin-4-yl-2-oxoacetyl)indol-1-yl]-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4/c1-13(2)20-17(23)12-22-11-15(14-5-3-4-6-16(14)22)18(24)19(25)21-7-9-26-10-8-21/h3-6,11,13H,7-10,12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLKDZEPALJWRFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-ISOPROPYL-2-{3-[2-(MORPHOLIN-4-YL)-2-OXOACETYL]INDOL-1-YL}ACETAMIDE typically involves multiple steps, starting from the preparation of the indole nucleus. The synthetic route may include the following steps:

    Formation of the Indole Nucleus: The indole nucleus can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

    Introduction of the Morpholine Group: The morpholine group can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the indole nucleus is replaced by the morpholine moiety.

    Acetylation: The final step involves the acetylation of the indole derivative to introduce the acetamide group.

Chemical Reactions Analysis

N-ISOPROPYL-2-{3-[2-(MORPHOLIN-4-YL)-2-OXOACETYL]INDOL-1-YL}ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the indole nucleus.

Scientific Research Applications

N-ISOPROPYL-2-{3-[2-(MORPHOLIN-4-YL)-2-OXOACETYL]INDOL-1-YL}ACETAMIDE has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-ISOPROPYL-2-{3-[2-(MORPHOLIN-4-YL)-2-OXOACETYL]INDOL-1-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

N-ISOPROPYL-2-{3-[2-(MORPHOLIN-4-YL)-2-OXOACETYL]INDOL-1-YL}ACETAMIDE can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: A plant hormone with growth-regulating properties.

    Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.

    Tryptophan: An essential amino acid and precursor to serotonin.

    Lysergic acid diethylamide (LSD): A potent hallucinogen derived from indole.

Each of these compounds has unique properties and applications, highlighting the versatility and importance of indole derivatives in various fields of research and industry.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.